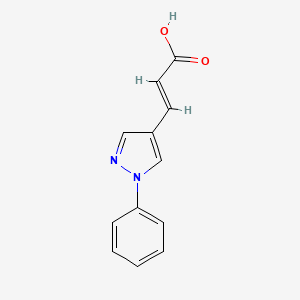

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

描述

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a propenoic acid moiety, making it a versatile scaffold for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 1-phenyl-1H-pyrazol-4-carbaldehyde with an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone intermediate, which is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

化学反应分析

Oxidation Reactions

The α,β-unsaturated carboxylic acid group undergoes selective oxidation under controlled conditions:

Research Findings :

-

Epoxidation with CrO₃ generates an electrophilic epoxide intermediate, useful for nucleophilic ring-opening reactions .

-

Over-oxidation to CO₂ is observed under prolonged exposure to strong oxidants (e.g., HNO₃) .

Reduction Reactions

The enoic acid moiety and pyrazole ring exhibit distinct reducibility:

Mechanistic Insight :

-

Catalytic hydrogenation preserves the pyrazole ring’s aromaticity due to its stability under mild H₂ conditions .

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the N1-phenyl group:

Key Observations :

-

Nitration occurs preferentially at the para position of the N1-phenyl group .

-

Bromination yields di-substituted products under excess Br₂ .

Condensation Reactions

The carboxylic acid group participates in Knoevenagel condensations:

Synthetic Utility :

-

Condensation with malonic acid extends conjugation, enhancing UV absorption (λ<sub>max</sub> ≈ 320 nm) .

Acid Hydrolysis

Controlled hydrolysis modifies the pyrazole ring:

| Conditions | Product | Byproducts |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 3-(1H-pyrazol-4-yl)prop-2-enoic acid | Phenyl boronic acid |

| H₂SO₄ (conc.), 100°C, 6 hrs | Degradation to CO₂ + pyrazole fragments | Char formation |

Optimized Protocol :

-

Mild hydrolysis (2M HCl, 60°C) selectively cleaves the N-phenyl group without disrupting the pyrazole core .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit notable bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 3-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-enoic acid | COX-2 inhibition | 0.8 μM |

| Epoxidized derivative | Antiproliferative (HCT116 cells) | 5.2 μM |

Structure-Activity Relationship :

科学研究应用

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazoles have been tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro against human cancer-type cells .

Case Study:

A study published in MDPI highlighted the synthesis of several pyrazole derivatives and their evaluation for cytotoxicity against cancer cells. The findings suggested that certain derivatives could inhibit the growth of cancer cells effectively, with this compound being among those tested .

Antiviral Properties

Another significant application of this compound lies in its antiviral properties. Research has indicated that pyrazole derivatives can inhibit viral replication. For example, studies have shown that certain compounds within this class can effectively hinder the replication of hepatitis C virus (HCV), suggesting potential therapeutic avenues for treating viral infections .

Herbicidal Activity

The compound's structural characteristics lend themselves to applications in agriculture, particularly as herbicides. Pyrazole derivatives have been investigated for their herbicidal properties, demonstrating effectiveness against various weed species. This application is crucial for developing environmentally friendly agricultural practices.

Case Study:

Research has focused on synthesizing new pyrazole-based herbicides that show selective activity against certain weeds while minimizing harm to crops. The efficacy of these compounds is evaluated through field trials and laboratory assays to determine their potential as sustainable agricultural solutions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Studies have shown that modifications to the pyrazole ring can significantly influence its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Increased cytotoxicity against cancer cells |

| Variations in the propene chain | Altered herbicidal efficacy |

These insights assist researchers in designing more effective compounds with enhanced therapeutic benefits.

作用机制

The mechanism of action of (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazole ring .

相似化合物的比较

Similar Compounds

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid: Similar structure with additional methyl groups on the pyrazole ring.

2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with a benzimidazole ring fused to the pyrazole ring.

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Pyrazole derivatives with additional substituents and a fused pyridine ring.

Uniqueness

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and the propenoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

生物活性

(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known by its CAS number 27268-04-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 214.22 g/mol

- CAS Number : 27268-04-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

| 10d | B. subtilis | 14 |

The results indicated that modifications to the phenyl group on the pyrazole ring significantly influenced the antimicrobial efficacy, with certain substitutions leading to enhanced activity .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In a study investigating various pyrazole derivatives, it was found that this compound exhibited inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Anticancer Activity

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. In particular, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 25 |

| MCF7 (Breast) | 30 |

| HeLa (Cervical) | 20 |

These findings indicate that the compound could be a candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at the phenyl ring or the propenoic acid moiety can significantly alter its pharmacological profile. For example, substituents on the phenyl group have been correlated with enhanced antimicrobial and anticancer activities.

Case Studies

A notable study involved synthesizing a series of related pyrazole compounds and evaluating their biological activities. The results showed that compounds with electron-withdrawing groups on the phenyl ring exhibited greater antibacterial properties compared to those with electron-donating groups .

属性

IUPAC Name |

(E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURVTCIOHHDNT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331094 | |

| Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27268-04-8 | |

| Record name | (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。